molecular formula C16H14O B182554 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one CAS No. 4224-96-8

1-(4-Methylphenyl)-3-phenylprop-2-en-1-one

Cat. No. B182554
CAS RN: 4224-96-8
M. Wt: 222.28 g/mol
InChI Key: SSXZWAYXQSKEMV-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-phenylprop-2-en-1-one, also known as p-Methyl-β-phenylacrolein, is a synthetic organic compound that belongs to the class of chalcones. It is a yellowish crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. In

Mechanism Of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-oneβ-phenylacrolein is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 1-(4-Methylphenyl)-3-phenylprop-2-en-1-oneβ-phenylacrolein can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
P-Methyl-β-phenylacrolein has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. Moreover, it has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix. Additionally, it has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

P-Methyl-β-phenylacrolein has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. Moreover, it is stable and can be stored for a long time without degradation. However, there are also some limitations to its use in lab experiments. It is highly reactive and can easily oxidize in the presence of air and light, leading to the formation of by-products. Moreover, it is toxic and can cause skin and eye irritation if not handled properly.

Future Directions

For research include the development of new natural product-based medicines, the exploration of its potential as an antimicrobial agent, the synthesis of new derivatives, and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-oneβ-phenylacrolein can be achieved through various methods such as Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. The most common method is the Claisen-Schmidt condensation, which involves the reaction between p-methylacetophenone and benzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction leads to the formation of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-oneβ-phenylacrolein with a yield of up to 80%.

Scientific Research Applications

P-Methyl-β-phenylacrolein has been found to have many potential applications in scientific research. One of the most promising applications is as a natural product-based medicine for the treatment of various diseases such as cancer, inflammation, and microbial infections. Several studies have shown that 1-(4-Methylphenyl)-3-phenylprop-2-en-1-oneβ-phenylacrolein exhibits anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, it has been found to possess anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZWAYXQSKEMV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-phenylprop-2-en-1-one

CAS RN

4224-96-8
Record name 4'-Methylchalcone
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Record name 4'-Methylchalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methylchalcone
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